Methyl 6-hydroxy-5-methylpyridine-3-carboxylate

Descripción general

Descripción

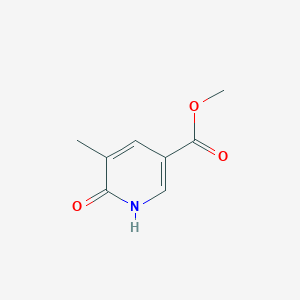

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a hydroxyl group at the 6th position, a methyl group at the 5th position, and a carboxylate ester group at the 3rd position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-hydroxy-5-methylpyridine-3-carboxylate can be achieved through several synthetic routes. One common method involves the esterification of 6-hydroxy-5-methylpyridine-3-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of Methyl 6-hydroxy-5-methylp

Actividad Biológica

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, interactions with biological macromolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula: C₉H₉NO₃

- Molecular Weight: Approximately 179.17 g/mol

- Functional Groups: Hydroxyl group (-OH), carboxylate group (-COOCH₃), and methyl group (-CH₃)

These functional groups contribute to its reactivity and biological activity, making it a candidate for further research in drug development.

Protein Kinase Inhibition

One of the notable mechanisms of action for this compound is its role as a ligand in platinum complexes that exhibit protein kinase inhibitory activity. This inhibition can lead to alterations in various signaling pathways critical for cell proliferation and survival, suggesting its potential as an anticancer agent .

Antimicrobial Activity

Preliminary studies have indicated that compounds within the pyridine family, including this compound, may possess antimicrobial properties. Research has shown that derivatives with similar structures can exhibit significant antibacterial and antifungal activities against various pathogens .

| Pathogen | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Escherichia coli | Moderate inhibition | 0.0195 mg/mL |

| Staphylococcus aureus | Good activity | 0.0048 mg/mL |

| Candida albicans | Significant antifungal effect | 0.0048 mg/mL |

Case Studies and Research Findings

- Antimicrobial Evaluation : A study evaluated various pyridine derivatives, including this compound, against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited MIC values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus, highlighting their potential as antimicrobial agents .

- Bioconversion Studies : Research involving bioconversion processes demonstrated that Burkholderia sp. MAK1 could metabolize related pyridine derivatives effectively, suggesting pathways for the modification of this compound to enhance its biological activity .

- Pharmacokinetic Properties : Investigations into the pharmacokinetics of related compounds suggest good gastrointestinal absorption but limited penetration through the blood-brain barrier (BBB), which may influence their therapeutic applications .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Antimicrobial Activity

Methyl 6-hydroxy-5-methylpyridine-3-carboxylate has shown significant antimicrobial properties. In a study involving the synthesis of palladium(II) complexes derived from this compound, it was demonstrated that these complexes exhibited notable antibacterial activity against various strains of bacteria. The structural characterization of these complexes indicated that the presence of the methyl pyridine moiety enhances their interaction with microbial targets .

Synthesis of Bioactive Compounds

The compound serves as an important intermediate in the synthesis of bioactive molecules. For instance, it can be converted into various derivatives that possess antiviral and anti-inflammatory properties. The regioselective functionalization of methyl pyridines has been explored using whole-cell biocatalysis, which facilitates the production of pyridin-5-ols and related compounds .

Agrochemical Applications

Herbicide Development

Research has indicated that derivatives of this compound can be utilized in the development of herbicides. The compound's structural features allow for modifications that enhance herbicidal efficacy while minimizing environmental impact. Studies on similar pyridine derivatives have shown their potential as selective herbicides against specific weed species .

Insect Repellents

The compound has also been investigated for its potential as an insect repellent. Its efficacy against common agricultural pests makes it a candidate for further development in integrated pest management strategies.

Material Science Applications

Polymer Synthesis

this compound is used in synthesizing polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their stability and performance under various conditions.

Nanomaterials

The compound's ability to form coordination complexes with metals has led to its application in the synthesis of nanomaterials. These nanomaterials exhibit unique properties that are useful in catalysis and sensor technology.

Data Tables

Case Studies

Case Study 1: Antimicrobial Complexes

In a study published by ResearchGate, palladium(II) complexes derived from this compound were synthesized and characterized. The results indicated strong antibacterial activity against Gram-positive bacteria, showcasing the compound's potential in pharmaceutical applications .

Case Study 2: Herbicidal Efficacy

A recent investigation into pyridine derivatives highlighted the effectiveness of modified this compound as a herbicide against certain weed species, demonstrating its application in agrochemicals .

Propiedades

IUPAC Name |

methyl 5-methyl-6-oxo-1H-pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-6(8(11)12-2)4-9-7(5)10/h3-4H,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANWLADGJPSXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CNC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701206373 | |

| Record name | Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66909-31-7 | |

| Record name | Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66909-31-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 1,6-dihydro-5-methyl-6-oxo-3-pyridinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701206373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 6-hydroxy-5-methylpyridine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.